molecular formula C6H2Cl6N2 B14450158 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine CAS No. 77468-42-9

3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine

Cat. No.: B14450158
CAS No.: 77468-42-9
M. Wt: 314.8 g/mol
InChI Key: JIQBAUZXMDOZGT-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine is a chlorinated pyridine derivative with the molecular formula C6H2Cl6N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 3,4,5-trichloropyridine using trichloromethylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted pyridine compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,4,5-Trichloro-6-(trichloromethyl)pyridin-2-amine include:

Uniqueness

This compound is unique due to its specific chlorination pattern and the presence of both trichloromethyl and amine functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

77468-42-9

Molecular Formula

C6H2Cl6N2

Molecular Weight

314.8 g/mol

IUPAC Name

3,4,5-trichloro-6-(trichloromethyl)pyridin-2-amine

InChI

InChI=1S/C6H2Cl6N2/c7-1-2(8)4(6(10,11)12)14-5(13)3(1)9/h(H2,13,14)

InChI Key

JIQBAUZXMDOZGT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)N)C(Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

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